![molecular formula C14H10F3N3O B14197939 [7-(trifluoromethyl)-9H-carbazol-2-yl]urea CAS No. 872604-33-6](/img/structure/B14197939.png)
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: is a compound that features a trifluoromethyl group attached to a carbazole moiety, linked through a urea functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Carbazole derivatives are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a carbazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The resulting trifluoromethylated carbazole is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative .
Industrial Production Methods
Industrial production methods for [7-(trifluoromethyl)-9H-carbazol-2-yl]urea may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Applications De Recherche Scientifique
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. The urea linkage allows for hydrogen bonding interactions with target proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: can be compared with other similar compounds, such as:
[7-(trifluoromethyl)-9H-carbazol-2-yl]amine: Lacks the urea linkage, which may result in different biological activity and chemical reactivity.
[7-(trifluoromethyl)-9H-carbazol-2-yl]thiourea: Contains a thiourea group instead of a urea group, potentially altering its interaction with biological targets.
[7-(trifluoromethyl)-9H-carbazol-2-yl]carbamate: Features a carbamate group, which may influence its pharmacokinetic properties and biological activity.
The uniqueness of This compound
Propriétés
Numéro CAS |
872604-33-6 |
|---|---|
Formule moléculaire |
C14H10F3N3O |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21) |
Clé InChI |
JWEBYTUDKRLSAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)


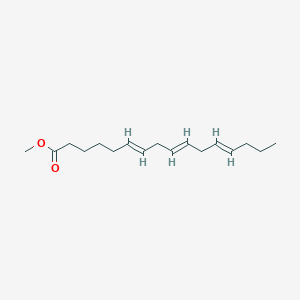
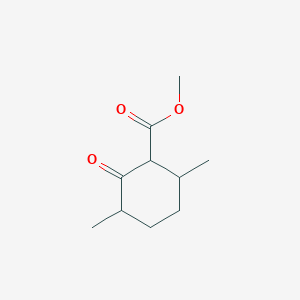
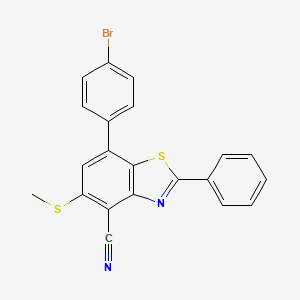
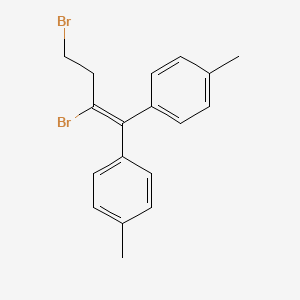
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)

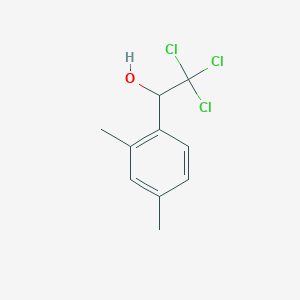
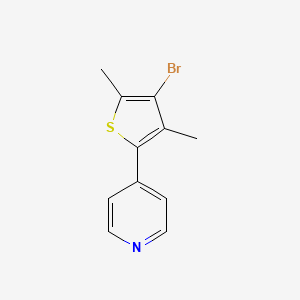
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
